4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZAVPGVHWLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Suzuki–Miyaura Coupling Conditions for Pyrazolo[3,4-b]pyridines
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | dppf | Cs₂CO₃ | THF | 68 |
| 2 | Pd(OAc)₂ | dppf | Cs₂CO₃ | CH₃CN | 45 |
| 3 | Pd(OAc)₂ | dppf | K₃PO₄ | 1,4-Dioxane | 72 |
Japp–Klingemann Reaction for Pyrazole Annulation
The Japp–Klingemann reaction offers a pathway to pyrazolo[4,3-b]pyridines via azo-coupling and cyclization. A modified protocol using 2-chloro-3-nitropyridines and arenediazonium tosylates generated hydrazone intermediates, which underwent spontaneous cyclization to form the pyrazole ring. For instance, treatment of ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate with HCl in ethanol yielded pyrazolo[4,3-b]pyridines in 85% yield. To adapt this method for 4-chloro-3-(trifluoromethyl) derivatives, 3-nitro-4-chloro-5-(trifluoromethyl)pyridine could serve as the starting material, though the steric and electronic effects of CF₃ may necessitate reaction condition adjustments.
Trifluoromethylation via Sonogashira Coupling
Microwave-assisted Sonogashira coupling has been employed for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. In a representative synthesis, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde reacted with terminal alkynes under Pd(PPh₃)₄ catalysis, followed by cyclization with AgOTf to form the pyridine ring. While this method targets a different regioisomer, analogous strategies could be explored for pyrazolo[3,4-b]pyridines by selecting appropriate alkyne and aldehyde precursors. For example, 4-chloro-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde might undergo coupling with propargylamine derivatives to assemble the pyridine moiety.
Halogenation and Late-Stage Functionalization
Direct halogenation of pre-formed pyrazolo[3,4-b]pyridines represents a viable route to 4-chloro derivatives. Chlorination using POCl₃ or SOCl₂ at elevated temperatures has been reported for analogous systems, though regioselectivity remains a concern. Concurrently, trifluoromethylation via Ullmann-type couplings or radical pathways using CF₃I/TBHP could introduce the CF₃ group post-cyclization. However, these methods often suffer from low yields (<50%) and require rigorous optimization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Specifically, 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer.
- Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrazolo[3,4-b]pyridine and identified that modifications at the 3-position significantly enhanced their inhibitory activity against specific cancer cell lines. The trifluoromethyl group was noted to increase lipophilicity, improving cellular uptake and bioavailability .
1.2 Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. By inhibiting certain pathways involved in inflammation, it could potentially serve as a therapeutic agent for conditions such as rheumatoid arthritis.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in developing anti-inflammatory drugs .
Agrochemicals
The unique properties of this compound make it suitable for use in agrochemical formulations. Its ability to modulate plant growth and resistance to pests has been explored.
- Application : As a potential herbicide or pesticide, the compound could be designed to target specific enzymes or pathways in pests while being less harmful to non-target species. This selectivity is crucial for sustainable agricultural practices .
Materials Science
3.1 Development of Functional Materials
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₆H₄ClN₃ (base scaffold) with additional trifluoromethyl substitution at position 3 .
- Key Features : The presence of a chlorine atom at position 4 and a trifluoromethyl group at position 3 enhances electrophilicity, metabolic stability, and lipophilicity, making it a versatile scaffold in medicinal chemistry .
Table 1: Structural and Functional Comparison
Key Differences :
Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-methyl derivatives) . Chloro (Cl): Critical for electrophilic reactivity; replacing Cl with OH (via omission of POCl₃) reduces bioactivity . Cyano (CN): Introduced via ammonolysis of CF₃ groups, CN derivatives (e.g., 5-CN) show superior antimalarial activity over CO₂Et analogs .
Biological Targets: Kinase Inhibition: 3-Trifluoromethyl derivatives target MELK and CDK8, while 3-aminopyrazolo[3,4-b]pyridines are potent against RSK2 . Anticancer Mechanisms: CF₃/Cl hybrids induce apoptosis via DNA intercalation, whereas triazole-tagged derivatives inhibit tubulin polymerization .
Synthetic Flexibility: Click Chemistry: Triazole-functionalized pyrazolo[3,4-b]pyridines (e.g., compounds 3e, 4g) are synthesized via Sharpless conditions, enabling rapid diversification . Multi-Component Reactions: Chromeno-pyrazolo hybrids require FeCl₃-SiO₂ catalysis, contrasting with the POCl₃-dependent Gould–Jacobs route .
Research Findings :
- Anticancer Activity: this compound derivatives (e.g., 3e, 4j) exhibit IC₅₀ values of 0.8–2.5 µM against leukemia (U937) and pancreatic (Mia-PaCa2) cell lines . APcK110 shows nanomolar potency (IC₅₀ = 12 nM) against Kit kinase, outperforming non-fluorinated analogs .
Antimalarial Activity :
- Kinase Selectivity: 3-Amino derivatives inhibit MELK with >50-fold selectivity over CDK8, while CF₃ analogs target CDK8 preferentially .
Biological Activity
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C_4H_2ClF_3N_2
- Molecular Weight : 170.52 g/mol
- CAS Number : 17052-87-4
The compound features a pyrazolo[3,4-b]pyridine core with a chlorine atom and a trifluoromethyl group that significantly influence its biological properties.
- Inhibition of Kinases :
- Antitumor Activity :
- Neurological Applications :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CDK Inhibition | IC50 = 0.36 µM (CDK2) | |
| Antiproliferative | Significant inhibition in HeLa cells | |
| Neuroprotective | Potential modulation of neurotransmitters |
Notable Research Contributions
- A study highlighted the synthesis of various 1H-pyrazolo[3,4-b]pyridines and their corresponding biological evaluations, demonstrating their efficacy against specific cancer types and their mechanisms involving kinase inhibition .
- Another research article focused on the structural optimization of these compounds to enhance their selectivity and potency against targeted kinases, showcasing the importance of chemical modifications in drug design .
Q & A
Q. What are the most reliable synthetic routes for 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing reagents. For example, halogenation at the 4-position can be achieved using POCl₃ under reflux (70–80°C, 6–8 hours), followed by trifluoromethyl group introduction via nucleophilic substitution with CuCF₃ reagents in DMF at 100°C . Yield optimization requires strict anhydrous conditions and inert gas purging to prevent byproduct formation. Typical yields range from 45–65%, with purity >95% confirmed by HPLC .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Methodological Answer : The trifluoromethyl group at the 3-position enhances electron-withdrawing effects, lowering the π-electron density of the pyrazole ring (confirmed via DFT calculations). This increases electrophilicity at the 4-chloro site, facilitating nucleophilic substitution reactions. Steric hindrance from the CF₃ group also restricts rotational freedom, as observed in X-ray crystallography (monoclinic, space group P2₁/c, β = 96.689°) .
Q. What standard analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d₆) identify key signals: δ ~8.3 ppm (pyridine H), δ ~120–125 ppm (CF₃ carbon) .
- HPLC-MS : Retention time ~6.2 min (C18 column, acetonitrile/water gradient) with m/z 237.0 [M+H]<sup>+</sup> .
- XRD : Monoclinic crystal structure validation (a = 8.8731 Å, b = 19.9044 Å) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 8.7 µM in kinase inhibition assays) often arise from assay conditions. Standardize protocols by:
- Using consistent cell lines (e.g., HEK293T for kinase profiling).
- Controlling solvent effects (DMSO ≤0.1% v/v).
- Validating target engagement via SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .
Q. What strategies optimize regioselectivity in derivatization reactions at the 4-chloro position?
- Methodological Answer :
- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in toluene enables Suzuki coupling (aryl boronic acids) with >90% regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr reactions, while THF promotes metal-catalyzed pathways.
- Temperature Control : Reactions at 60°C minimize competing elimination pathways observed at higher temperatures (>100°C) .
Q. How does the compound’s tautomeric equilibrium (1H vs. 2H forms) affect its reactivity?
- Methodological Answer : The 1H tautomer dominates in solution (95% in DMSO, per <sup>15</sup>N NMR), enhancing nucleophilicity at N1. In contrast, the 2H form (stabilized in solid state) increases electrophilicity at C2. Tautomer ratios can be modulated using protic additives (e.g., acetic acid shifts equilibrium toward 2H form) .
Q. What computational methods predict the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
- Methodological Answer :
- LogP : Calculated at 2.8 (Schrödinger QikProp), correlating with moderate membrane permeability.
- Metabolic Sites : CYP3A4-mediated oxidation predicted at the pyrazole C5 position (MetaSite v6.0).
- hERG Inhibition Risk : Low (pIC₅₀ < 4.5), validated via patch-clamp assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
